molecular formula C15H15N5O3 B2416056 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1014045-80-7

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2416056
CAS No.: 1014045-80-7
M. Wt: 313.317
InChI Key: PVFQLHAXHVIXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a recognized and potent inhibitor of c-Jun N-terminal Kinase (JNK), a key subfamily of mitogen-activated protein kinases (MAPKs) central to cellular stress response pathways. This compound exhibits high specificity and potency, functioning by competitively inhibiting the ATP-binding site of JNK enzymes, thereby preventing the phosphorylation of their transcription factor targets, such as c-Jun. The primary research value of this inhibitor lies in its application for dissecting the complex roles of the JNK signaling pathway in physiological and pathological processes. Researchers utilize it extensively to investigate mechanisms of apoptosis (Source) , cellular proliferation, and inflammatory responses. Its utility is particularly significant in neuroscience research for modeling and studying neurodegenerative diseases, as well as in oncology for exploring cancer cell survival and proliferation mechanisms driven by dysregulated JNK signaling (Source) . By providing a reliable means to modulate JNK activity, this compound serves as a critical tool for validating new drug targets and advancing the understanding of intracellular signal transduction networks.

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-9-8-11(20(2)19-9)13(21)16-15-18-17-14(23-15)10-6-4-5-7-12(10)22-3/h4-8H,1-3H3,(H,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFQLHAXHVIXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of a pyrazole and oxadiazole moiety, which contributes to its biological activity. The molecular formula is C11H13N3O2C_{11}H_{13}N_3O_2, with a molecular weight of approximately 219.24 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of the oxadiazole scaffold exhibit significant anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer progression. For instance, studies have shown that 1,3,4-oxadiazoles can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression .

A recent study highlighted the anticancer potential of related compounds, noting that modifications in substituents can enhance activity against specific cancer types. For example, certain derivatives demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research indicates that oxadiazole derivatives can act against a range of pathogens, including Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

The biological activity of this compound is believed to stem from several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit enzymes such as cyclooxygenase (COX), leading to reduced inflammation and tumor growth.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
  • Disruption of Membrane Integrity : Antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting vital metabolic pathways.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Substituent Effect on Activity
Methoxy groupIncreases lipophilicity and bioactivity
Dimethyl substitutionEnhances binding affinity to targets
Oxadiazole ringContributes to anticancer and antimicrobial effects

Case Studies

Several studies have explored the efficacy of similar compounds:

  • Study 1 : A series of pyrazole derivatives were evaluated for anticancer activity against various cell lines. Compounds with oxadiazole rings showed enhanced cytotoxicity compared to those without .
  • Study 2 : In a screening for antimicrobial agents, derivatives containing the methoxyphenyl group exhibited significant inhibition against multiple bacterial strains .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Cyclization Reactions: Facilitating the formation of new heterocyclic compounds.
  • Substitution Reactions: The oxadiazole and pyrazole rings can undergo nucleophilic substitutions to yield derivatives with enhanced properties.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Activity: Studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, similar compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL against pathogenic isolates .
  • Anticancer Activity: The oxadiazole scaffold is linked to anticancer properties. Research indicates that compounds with this structure can induce apoptosis in various cancer cell lines by disrupting mitochondrial membrane potential and activating caspases .
  • Anti-inflammatory Effects: Some studies suggest that this compound may inhibit myeloperoxidase (MPO), an enzyme involved in inflammatory processes. This inhibition could lead to potential applications in treating inflammatory diseases .

Medicine

In medicinal chemistry, N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is being explored as a potential therapeutic agent due to its unique structural features. Its mechanisms of action may involve:

  • Enzyme Inhibition: The compound may inhibit key enzymes that contribute to disease pathways.
  • Induction of Apoptosis: The interaction with cellular proteins involved in apoptosis is critical for its anticancer effects.

Case Study 1: Anticancer Activity

In a study published by ACS Omega, a derivative similar to this compound exhibited significant anticancer activity against multiple cancer cell lines. The percent growth inhibition (PGI) ranged from 51% to 86% across different cell types . This study highlights the potential for developing new anticancer agents based on the oxadiazole framework.

Case Study 2: Antimicrobial Efficacy

A recent investigation into oxadiazole derivatives indicated strong antimicrobial activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds were assessed using disc diffusion methods and showed promising results in inhibiting bacterial growth . This reinforces the utility of oxadiazoles in medicinal chemistry as potential antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The compound is synthesized via nucleophilic substitution or cyclocondensation. A common method involves reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with substituted alkyl halides in DMF using K₂CO₃ as a base at room temperature . Alternative routes employ heterocyclicization of hydrazine derivatives with carbonyl-containing intermediates under alkaline conditions, achieving yields >75% . Key parameters include solvent choice (DMF, ethanol), reaction time (6–24 hr), and stoichiometric ratios (1:1.1 for thiol:alkyl halide).

Q. How is the compound’s structural integrity confirmed post-synthesis?

Characterization involves:

  • Elemental analysis (C, H, N content within ±0.3% of theoretical values) .
  • 1H/13C NMR spectroscopy to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • IR spectroscopy (C=O stretch at ~1680 cm⁻¹, oxadiazole ring vibrations at 1600–1650 cm⁻¹) .
  • Chromatography (TLC/HPLC) to confirm purity (>95%) .

Q. What solvents and catalysts improve alkylation efficiency during synthesis?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while K₂CO₃ or NaH act as efficient bases for deprotonation . For heterocyclicization, NaOH/ethanol systems are preferred, achieving >80% conversion at 60–80°C .

Q. What are common impurities, and how are they mitigated?

  • Unreacted thiol intermediates : Removed via aqueous washes .
  • Byproducts from over-alkylation : Controlled by stoichiometric precision (1.1 eq alkyl halide) .
  • Oxadiazole ring degradation : Avoided by maintaining pH <10 during reactions .

Advanced Research Questions

Q. How can computational methods optimize derivative design for enhanced bioactivity?

  • Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., enzymes or receptors). For example, methoxyphenyl groups show π-π stacking with hydrophobic pockets in COX-2 .
  • QSAR models correlate substituent electronic parameters (Hammett σ) with IC₅₀ values, guiding functional group modifications .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies:

  • Dose-response standardization (IC₅₀ determination across 3+ replicates).
  • Orthogonal assays (e.g., enzymatic inhibition + cell viability tests) to confirm mechanism .
  • Meta-analysis of literature data to identify trends in substituent effects .

Q. What strategies improve reaction yield in scale-up syntheses?

  • Flow chemistry : Continuous processing reduces side reactions (e.g., oxadiazole ring hydrolysis) .
  • Microwave-assisted synthesis : Reduces reaction time (2–4 hr vs. 24 hr) while maintaining >85% yield .
  • Catalyst screening : Pd/C or CuI enhances coupling reactions for aryl-substituted analogs .

Q. How does the methoxyphenyl group influence pharmacokinetic properties?

  • Lipophilicity : LogP increases by ~0.5 units vs. non-substituted analogs, improving membrane permeability .
  • Metabolic stability : Methoxy groups reduce CYP450-mediated oxidation, extending half-life in vitro .
  • Solubility : Methoxy substitution at ortho positions lowers aqueous solubility by 20% compared to para .

Q. What are best practices for stability studies under physiological conditions?

  • pH-dependent degradation : Assess compound integrity in buffers (pH 1.2–7.4) over 24–72 hr.
  • Light/heat sensitivity : Store at –20°C in amber vials to prevent oxadiazole ring cleavage .
  • Plasma stability : Incubate with human plasma (37°C) and monitor via LC-MS for esterase-mediated hydrolysis .

Q. How to validate target engagement in cellular models?

  • Fluorescent tagging : Conjugate the compound with BODIPY for live-cell imaging of target localization .
  • Competitive binding assays : Use radiolabeled analogs (³H/¹⁴C) to quantify receptor occupancy .
  • CRISPR knockouts : Confirm activity loss in target-deficient cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.